molecular formula C22H17N3O3 B14692005 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- CAS No. 24665-77-8

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)-

Cat. No.: B14692005
CAS No.: 24665-77-8
M. Wt: 371.4 g/mol
InChI Key: GMCRNOBFTULMSY-UHFFFAOYSA-N
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Description

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- is a heterocyclic compound known for its diverse biological activities and applications in various fields. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- typically involves the condensation of 1,2-diphenylhydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium ethoxide, followed by recrystallization from ethanol to obtain the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing the formation of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- stands out due to its unique combination of the pyrazolidinedione core and the p-hydroxyanilinomethylene group. This structural feature enhances its chemical reactivity and broadens its range of applications compared to other similar compounds .

Properties

CAS No.

24665-77-8

Molecular Formula

C22H17N3O3

Molecular Weight

371.4 g/mol

IUPAC Name

5-hydroxy-4-[(4-hydroxyphenyl)iminomethyl]-1,2-diphenylpyrazol-3-one

InChI

InChI=1S/C22H17N3O3/c26-19-13-11-16(12-14-19)23-15-20-21(27)24(17-7-3-1-4-8-17)25(22(20)28)18-9-5-2-6-10-18/h1-15,26-27H

InChI Key

GMCRNOBFTULMSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)O)O

Origin of Product

United States

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